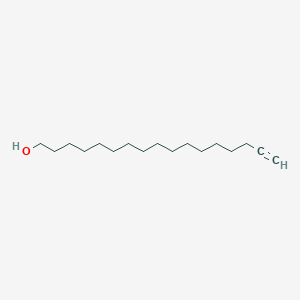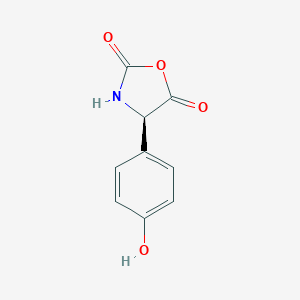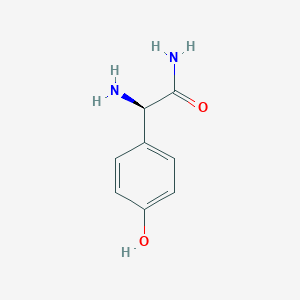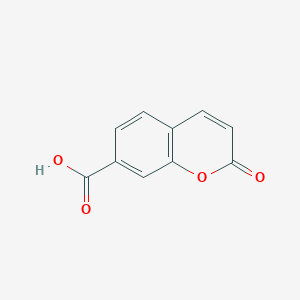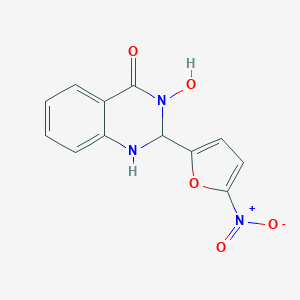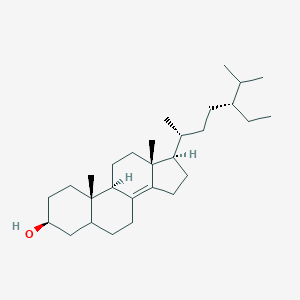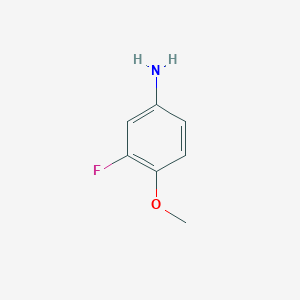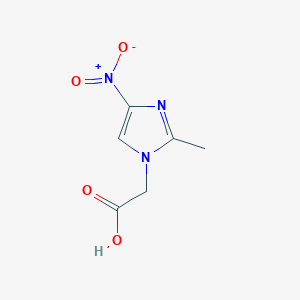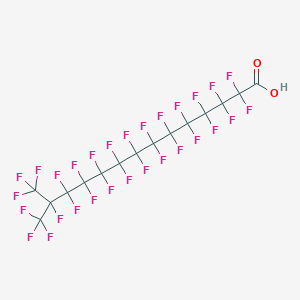
Hexacosafluoro-13-(trifluoromethyl)myristic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosafluoro-13-(trifluoromethyl)myristic acid, also known as HFTM, is a fluorinated fatty acid that has gained attention in scientific research due to its unique properties. HFTM is a highly fluorinated compound, which makes it resistant to degradation and ideal for use in various applications.
Mécanisme D'action
Hexacosafluoro-13-(trifluoromethyl)myristic acid has a unique mechanism of action that is related to its high fluorination. The fluorinated carbon atoms in Hexacosafluoro-13-(trifluoromethyl)myristic acid are highly electronegative, which makes them attractive to other electronegative atoms such as oxygen and nitrogen. This property allows Hexacosafluoro-13-(trifluoromethyl)myristic acid to interact with biological membranes and alter their properties, such as fluidity and permeability.
Effets Biochimiques Et Physiologiques
Hexacosafluoro-13-(trifluoromethyl)myristic acid has been shown to have a variety of biochemical and physiological effects, including the ability to alter the structure and function of biological membranes, inhibit the activity of enzymes, and modulate the activity of ion channels. Hexacosafluoro-13-(trifluoromethyl)myristic acid has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Hexacosafluoro-13-(trifluoromethyl)myristic acid has several advantages for use in lab experiments, including its high stability and resistance to degradation. However, the low yield and complex synthesis process can be a limitation for some applications. Additionally, the high fluorination of Hexacosafluoro-13-(trifluoromethyl)myristic acid can make it difficult to study its effects on biological systems.
Orientations Futures
There are several future directions for research on Hexacosafluoro-13-(trifluoromethyl)myristic acid, including the development of new synthesis methods to increase yield and reduce complexity, the study of Hexacosafluoro-13-(trifluoromethyl)myristic acid's effects on biological systems in vivo, and the development of new applications for Hexacosafluoro-13-(trifluoromethyl)myristic acid in materials science and biotechnology. Additionally, the use of Hexacosafluoro-13-(trifluoromethyl)myristic acid in drug delivery systems and as a diagnostic tool in medical imaging is an area of growing interest.
In conclusion, Hexacosafluoro-13-(trifluoromethyl)myristic acid is a unique compound with a range of potential applications in scientific research. Its high fluorination and stability make it an ideal tool for studying biological membranes and developing new materials. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Hexacosafluoro-13-(trifluoromethyl)myristic acid involves the reaction of myristic acid with trifluoromethyl iodide in the presence of a catalyst. The reaction takes place under high pressure and high temperature, and the resulting product is purified using chromatography. The yield of Hexacosafluoro-13-(trifluoromethyl)myristic acid is typically low, and the synthesis process is complex and time-consuming.
Applications De Recherche Scientifique
Hexacosafluoro-13-(trifluoromethyl)myristic acid has been used in various scientific research applications, including as a surfactant in the production of fluorinated coatings, as a lubricant in the aerospace industry, and as a probe in nuclear magnetic resonance spectroscopy. Hexacosafluoro-13-(trifluoromethyl)myristic acid has also been used in biological research as a tool to study the structure and function of biological membranes.
Propriétés
Numéro CAS |
18024-09-4 |
|---|---|
Nom du produit |
Hexacosafluoro-13-(trifluoromethyl)myristic acid |
Formule moléculaire |
C15HF29O2 |
Poids moléculaire |
764.12 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)tetradecanoic acid |
InChI |
InChI=1S/C15HF29O2/c16-2(17,1(45)46)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)13(37,38)11(33,34)9(29,30)7(25,26)5(21,22)3(18,14(39,40)41)15(42,43)44/h(H,45,46) |
Clé InChI |
FQAXLPZGSQABMD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
SMILES canonique |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Autres numéros CAS |
18024-09-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[a]pyrene-d12](/img/structure/B107138.png)

